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Compound of Interest

Compound Name:
1-(Chlorosulfonyl)pyrrolidin-3-yl

acetate

CAS No.: 2241140-26-9

Cat. No.: B2774404

Get Quote

H,

C) Compound Class: Cyclic Sulfamoyl Chloride / 3-Substituted Pyrrolidine

Abstract & Scope
1-(Chlorosulfonyl)pyrrolidin-3-yl acetate is a bifunctional building block containing a

moisture-sensitive chlorosulfonyl group (

) and a stereogenic center at the C3 position bearing an acetate group. Characterization of this
compound presents unique challenges due to the high reactivity of the N-S bond toward
hydrolysis. This guide outlines a robust protocol for structural verification, emphasizing solvent
selection, moisture control, and the diagnostic chemical shifts required to distinguish the
product from its precursors (e.g., 3-acetoxypyrrolidine).

Chemical Structure & Reactivity Profile
Molecular Formula:

Molecular Weight: 227.66 g/mol
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Key Functional Groups:

Sulfamoyl Chloride: Highly electrophilic; susceptible to hydrolysis to form the sulfonic acid

(

) or decomposition to the amine salt.

Acetate Ester: Stable under neutral NMR conditions but provides a diagnostic singlet.

Pyrrolidine Ring: Provides complex multiplets due to ring puckering and diastereotopic

protons.

Experimental Protocol
Sample Preparation (Critical Step)
The integrity of the

group is the primary concern. Standard "wet" solvents or nucleophilic solvents (MeOH-

, DMSO-

) must be avoided to prevent solvolysis.

Recommended Solvent:Chloroform-

(

) (99.8% D).

Why: Chemically inert toward sulfonyl chlorides; provides excellent solubility.

Pre-treatment:[1] Pass through a small plug of activated basic alumina or store over 4Å

molecular sieves to remove trace acidity and water.

Alternative Solvent:Acetonitrile-

(

).
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Use case: If the compound is polar and insoluble in chloroform. Ensure it is "Extra Dry"

grade.

Concentration: 10–15 mg in 0.6 mL solvent (for rapid

C acquisition).

Tube: 5mm NMR tube, strictly dried in an oven at 110°C prior to use.

Acquisition Parameters
Temperature: 298 K (25°C). Avoid heating to prevent thermal decomposition (

extrusion).

Experiments:

H (Proton): 16 scans, 30° pulse,

= 2.0s.

C (Carbon): Proton-decoupled, 512–1024 scans (due to quaternary carbons).

COSY: Essential for tracing the pyrrolidine spin system (H2

H3

H4

H5).

HSQC: To assign C2/C5 methylene pairs.

Data Analysis & Interpretation
Predicted Chemical Shifts
The chlorosulfonyl group is strongly electron-withdrawing (EWG), significantly deshielding the

-protons (H2 and H5) compared to the free amine or N-alkyl derivatives.
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Table 1:

H NMR Assignment (400 MHz,

)

Position Type
Shift (

, ppm)
Multiplicity (Hz)

Diagnostic
Note

Acetate 2.08 – 2.12 Singlet (s) -

Sharp singlet;

integration

reference

(3H).

H-3 5.25 – 5.35 Multiplet (m) -

Deshielded

by O-Ac

ester.

Downfield

shift confirms

acylation.

H-2a/b 3.70 – 3.90 dd/m ~12, 4

to N-

. Significantly

deshielded vs

free amine

(~3.0 ppm).

H-5a/b 3.60 – 3.80 m -

to N-

. Often

overlaps with

H-2.

H-4a/b 2.10 – 2.40 m -

to N; part of

the ring

puckering

system.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2774404?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 2:

C NMR Assignment (100 MHz,

)

Position
Shift (

, ppm)
Note

C=O (Acetate) 170.5 Characteristic ester carbonyl.

C-3 (Methine) 73.0 – 74.5 Direct attachment to Oxygen.

C-2 (

)
53.0 – 55.0

to N. Deshielded by

.

C-5 (

)
48.0 – 50.0 to N.

C-4 (

)
31.0 – 32.5 to N.

Acetate 21.0 Typical methyl ester carbon.

Structural Validation Logic
Verification of N-Functionalization:

Observation: Absence of broad NH signal (typically >2.0 ppm in precursor).

Shift: The

-protons (H2, H5) shift downfield by ~0.5–0.8 ppm compared to the starting material
(pyrrolidin-3-yl acetate) due to the strong EWG nature of

.

Verification of Acetate:
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Observation: Strong singlet at ~2.1 ppm.

Correlation: HSQC cross-peak to carbon at ~21 ppm.

Purity Check (Hydrolysis):

Impurity: If moisture enters, hydrolysis yields the sulfonic acid or amine salt.

Sign: Look for a new set of multiplets slightly upfield (due to loss of Cl EWG effect) and

broadening of signals.

Workflow Visualization
The following diagram illustrates the decision matrix for characterizing this sensitive

intermediate.
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Crude Product
1-(Chlorosulfonyl)pyrrolidin-3-yl acetate

Solvent Selection:
CDCl3 (Dry) or CD3CN (Dry)

Dry Prep

Acquire 1H & 13C Spectra
(298 K, 16/512 scans)

Check 1: Acetate Signal
(Singlet ~2.1 ppm?)

Check 2: Alpha-Protons (H2/H5)
(Deshielded to 3.6-3.9 ppm?)

Yes

FAIL: Starting Material
(NH present, H2/H5 ~3.0 ppm)

No (Missing Ac)

PASS: Structure Confirmed
Proceed to Next Step

Yes (N-SO2Cl intact)

FAIL: Hydrolysis Detected
(Broad peaks, upfield shift)

No (Shift < 3.5 ppm) No (NH visible)

Click to download full resolution via product page

Figure 1: Decision tree for the NMR validation of chlorosulfonyl pyrrolidine derivatives.

Troubleshooting & Stability Notes
"Ghost" Peaks: If you observe a triplet at

1.2 and quartet at
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3.7 in

, this is residual Ethanol (stabilizer in chloroform). Use Amylene-stabilized

if possible to avoid overlap with pyrrolidine multiplets.

Broadening: If H2/H5 signals are broad, the sample may be degrading (releasing HCl). Add a

scavenger like

(solid, anhydrous) to the tube only if the compound is base-stable (unlikely for sulfamoyl
chlorides). Better strategy: Run immediately after dissolution.

Stereochemistry: If the starting material was enantiopure (e.g., (S)-3-hydroxypyrrolidine), the

product will retain configuration. NMR in an achiral solvent (

) cannot determine enantiomeric excess (ee). To determine ee, derivatize with a chiral amine
(e.g.,

-methylbenzylamine) to form the diastereomeric sulfonamide, then analyze by NMR or
HPLC.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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